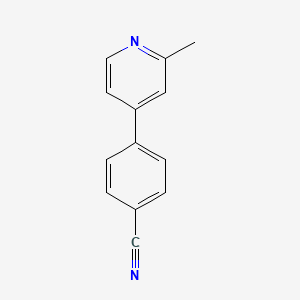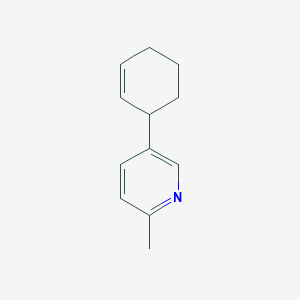
2-(2-Chlorobenzoyl)-6-methylpyridine
概要
説明
2-(2-Chlorobenzoyl)-6-methylpyridine is an organic compound that features a pyridine ring substituted with a 2-chlorobenzoyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions. The general reaction scheme is as follows:
6-methylpyridine+2-chlorobenzoyl chlorideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(2-Chlorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chlorobenzoyl)-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Chlorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the 2-chlorobenzoyl group allows for strong binding interactions, while the pyridine ring can participate in various electronic and steric interactions.
類似化合物との比較
Similar Compounds
2-(2-Chlorobenzoyl)pyridine: Lacks the methyl group on the pyridine ring.
2-(2-Bromobenzoyl)-6-methylpyridine: Contains a bromine atom instead of chlorine.
2-(2-Chlorobenzoyl)-4-methylpyridine: The methyl group is positioned differently on the pyridine ring.
Uniqueness
2-(2-Chlorobenzoyl)-6-methylpyridine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural feature can lead to different biological activities and chemical behaviors compared to its analogs.
特性
IUPAC Name |
(2-chlorophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVULCNHLABZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)

![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)








